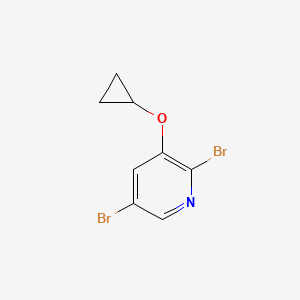
2,5-Dibromo-3-cyclopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-3-cyclopropoxypyridine is a halogenated pyridine derivative with the molecular formula C8H7Br2NO. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-cyclopropoxypyridine typically involves the bromination of 3-cyclopropoxypyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反応の分析
Types of Reactions: 2,5-Dibromo-3-cyclopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products.
Reduction Reactions: The corresponding pyridine derivative is formed.
科学的研究の応用
2,5-Dibromo-3-cyclopropoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2,5-Dibromo-3-cyclopropoxypyridine depends on its application. In medicinal chemistry, it acts by interacting with specific molecular targets such as enzymes or receptors. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity. The cyclopropoxy group provides additional steric and electronic effects, influencing the compound’s overall reactivity and selectivity.
類似化合物との比較
2,5-Dibromopyridine: Similar in structure but lacks the cyclopropoxy group.
3-Cyclopropoxypyridine: Similar but lacks the bromine atoms.
2,5-Dibromo-3-methylpyridine: Similar but has a methyl group instead of a cyclopropoxy group.
Uniqueness: 2,5-Dibromo-3-cyclopropoxypyridine is unique due to the presence of both bromine atoms and the cyclopropoxy group. This combination imparts distinct reactivity and selectivity, making it a valuable intermediate in various synthetic applications.
特性
分子式 |
C8H7Br2NO |
|---|---|
分子量 |
292.95 g/mol |
IUPAC名 |
2,5-dibromo-3-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H7Br2NO/c9-5-3-7(8(10)11-4-5)12-6-1-2-6/h3-4,6H,1-2H2 |
InChIキー |
RIFPABNMAZUCGV-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=C(N=CC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















